4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Overview
Description
4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a complex organic compound that features a thiazole ring, a nitrobenzamide group, and halogenated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chloro-4-fluoroacetophenone with thiourea in the presence of a bromine catalyst in dry ethanol.
Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the amide bond by reacting the thiazole derivative with 4-chloro-2-nitrobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiazole ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-aminobenzamide.
Oxidation: Formation of oxidized thiazole derivatives.
Scientific Research Applications
4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interaction of thiazole derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular pathways can vary depending on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.
4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide: A hydroxylated derivative.
Uniqueness
4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is unique due to its combination of a nitrobenzamide group with a thiazole ring and halogenated phenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFN3O3S/c17-10-3-6-12(14(7-10)21(23)24)15(22)20-16-19-13(8-25-16)9-1-4-11(18)5-2-9/h1-8H,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUCSLHLSJDJSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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